Cas no 1281075-42-0 (N-2-(morpholin-4-yl)ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
N-2-(morpholin-4-yl)ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(morpholin-4-yl)ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-[2-(morpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Z815733886
- 1281075-42-0
- AKOS034604716
- EN300-26622903
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- Inchi: 1S/C15H25N3O2/c1-2-6-17-7-3-14(4-8-17)15(19)16-5-9-18-10-12-20-13-11-18/h1,14H,3-13H2,(H,16,19)
- InChI Key: LYXPWLBUVDMLRA-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CCNC(C1CCN(CC#C)CC1)=O
Computed Properties
- Exact Mass: 279.19467705g/mol
- Monoisotopic Mass: 279.19467705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 44.8Ų
N-2-(morpholin-4-yl)ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26622903-0.05g |
N-[2-(morpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide |
1281075-42-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-2-(morpholin-4-yl)ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on N-2-(morpholin-4-yl)ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Research Briefing on N-2-(morpholin-4-yl)ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS: 1281075-42-0)
N-2-(morpholin-4-yl)ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide (CAS: 1281075-42-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.
The compound's structure incorporates a morpholine ring and a piperidine carboxamide moiety, which are known to enhance bioavailability and target specificity. The presence of a prop-2-yn-1-yl group further adds to its reactivity, making it a versatile scaffold for further chemical modifications. Researchers have explored its interactions with various biological targets, including enzymes and receptors, to elucidate its mechanism of action and therapeutic potential.
Recent publications have highlighted the compound's role in inhibiting specific protein-protein interactions, which are critical in disease pathways such as cancer and neurodegenerative disorders. For instance, a 2023 study demonstrated its efficacy in disrupting the interaction between a key oncogenic protein and its binding partner, leading to reduced tumor growth in preclinical models. These findings underscore its potential as a targeted therapeutic agent.
In addition to its therapeutic applications, the compound has also been investigated for its pharmacokinetic properties. Studies have shown that it exhibits favorable absorption and distribution profiles, with moderate metabolic stability. These characteristics make it a promising candidate for further optimization and clinical development. However, challenges such as potential off-target effects and toxicity profiles need to be addressed in future research.
Overall, N-2-(morpholin-4-yl)ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide represents a significant advancement in the field of medicinal chemistry. Its unique structural attributes and promising biological activities position it as a valuable tool for both basic research and drug discovery. Continued investigations into its mechanism of action and therapeutic potential are expected to yield further insights and applications in the coming years.
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